3-Methoxycatechol

Catalog No.
S585824
CAS No.
934-00-9
M.F
C7H8O3
M. Wt
140.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methoxycatechol

CAS Number

934-00-9

Product Name

3-Methoxycatechol

IUPAC Name

3-methoxybenzene-1,2-diol

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

InChI

InChI=1S/C7H8O3/c1-10-6-4-2-3-5(8)7(6)9/h2-4,8-9H,1H3

InChI Key

LPYUENQFPVNPHY-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1O)O

Synonyms

3-methoxycatechol

Canonical SMILES

COC1=CC=CC(=C1O)O

The exact mass of the compound 3-Methoxycatechol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66525. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Methoxycatechol (CAS 934-00-9) is an ortho-benzenediol characterized by the presence of an electron-donating methoxy group at the 3-position of the aromatic ring. In industrial and laboratory procurement, it is primarily sourced as a redox-active mediator, a defined enzymatic substrate for methyltransferases, and a structurally precise precursor for natural product synthesis. The addition of the methoxy moiety fundamentally alters the compound's electron density and steric profile compared to unsubstituted catechol, resulting in lower oxidation potentials and distinct receptor binding affinities [1]. These measurable physicochemical differences make 3-methoxycatechol a critical material for workflows requiring tuned electrochemical behavior or specific regiochemical handles.

Attempting to substitute 3-methoxycatechol with its unfunctionalized parent, catechol, or the trihydroxylated analog, pyrogallol, leads to altered performance in precision applications. Unsubstituted catechol possesses a higher oxidation potential, which impedes rapid electron transfer in electrochemical systems and reduces its potency as a receptor agonist [1]. Conversely, while pyrogallol exhibits high reactivity, it is highly susceptible to rapid auto-oxidation and lacks the specific methoxy group required for targeted demethylation or regioselective coupling in biosynthetic pathways [2]. Consequently, generic substitution alters assay reproducibility, reaction selectivity, and overall process efficiency.

Electrochemical Redox Potential vs. Unsubstituted Catechol

The presence of the strongly electron-donating 3-methoxy group lowers the oxidation potential of 3-methoxycatechol compared to its unsubstituted parent compound. Cyclic voltammetry measurements demonstrate that 3-methoxycatechol exhibits a midpoint potential of 179 mV (vs. Ag/AgCl), whereas standard catechol requires 234 mV for oxidation [1]. This 55 mV reduction in the activation barrier facilitates more rapid electron transfer in redox-active environments.

Evidence DimensionMidpoint Oxidation Potential (vs. Ag/AgCl)
Target Compound Data179 mV
Comparator Or Baseline234 mV (Catechol)
Quantified Difference55 mV lower oxidation potential
ConditionsCyclic voltammetry in 3 M KCl

Procuring 3-methoxycatechol provides a lower-barrier electron donor for electrochemical sensors and redox mediator applications where standard catechol reacts too slowly.

Enzymatic Turnover Rate in COMT Substrate Assays

In biochemical assays measuring human soluble Catechol O-Methyltransferase (S-COMT) activity, substrate selection dictates the signal generation rate. 3-Methoxycatechol demonstrates a maximum reaction velocity (Vmax) of 24.5 ± 2.8 µmol/min/mg, outperforming halogenated analogs such as 3-methoxy-5-bromocatechol, which exhibits a Vmax of only 2.5 ± 0.4 µmol/min/mg [1]. While both bind the enzyme effectively, the nearly 10-fold higher turnover rate of 3-methoxycatechol ensures a robust, measurable signal.

Evidence DimensionMaximum Reaction Velocity (Vmax)
Target Compound Data24.5 ± 2.8 µmol/min/mg
Comparator Or Baseline2.5 ± 0.4 µmol/min/mg (3-Methoxy-5-bromocatechol)
Quantified Difference9.8x higher turnover rate
ConditionsS-COMT methylation kinetics assay

Selecting 3-methoxycatechol as a baseline substrate maximizes signal-to-noise ratios in high-throughput COMT inhibitor screening workflows, reducing reagent waste and assay time.

Receptor Activation Potency in GPCR Screening

For in vitro dynamic mass redistribution (DMR) assays targeting G protein-coupled receptor 35 (GPR35), 3-methoxycatechol serves as a quantifiable intermediate-potency agonist. Head-to-head profiling in HT-29 cells reveals that 3-methoxycatechol triggers dose-dependent DMR with an EC50 of 147 ± 15 μM, making it approximately 2.1 times more potent than unsubstituted catechol (EC50 = 319 ± 27 μM) [1]. This positions it as a more potent reference standard compared to the weaker baseline catechol.

Evidence DimensionGPR35 Activation Potency (EC50)
Target Compound Data147 ± 15 μM
Comparator Or Baseline319 ± 27 μM (Catechol)
Quantified Difference2.1x lower EC50 (higher potency)
ConditionsDMR assay in HT-29 cells

Buyers outfitting GPCR screening panels should procure 3-methoxycatechol over standard catechol to ensure reliable, dose-dependent receptor activation without the extreme instability of pyrogallol.

Yield Efficiency in Sustainable Benzotropolone Biosynthesis

Traditional synthesis of the bioactive benzotropolone purpurogallin relies on pyrogallol and harsh chemical catalysts. 3-Methoxycatechol offers a lignin-derived precursor alternative. Utilizing a whole-cell biocatalytic cascade expressing P450 GcoAB and laccase CueO, 5 mM of 3-methoxycatechol is successfully converted to 0.21 ± 0.05 mM purpurogallin [1]. This demonstrates its viability as a direct drop-in replacement for pyrogallol in engineered biological synthesis routes.

Evidence DimensionBiocatalytic Product Yield
Target Compound Data0.21 ± 0.05 mM purpurogallin (from 5 mM precursor)
Comparator Or BaselinePyrogallol (Traditional non-lignin baseline)
Quantified DifferenceEnables renewable lignin-to-benzotropolone pathway
ConditionsWhole-cell conversion via E. coli (CueO + P450 GcoAB)

Procuring 3-methoxycatechol allows manufacturers to transition from petroleum-derived precursors to sustainable, lignin-derived feedstocks for benzotropolone biosynthesis.

Electrochemical Sensor Development and Redox Mediators

Due to its low midpoint oxidation potential (179 mV), 3-methoxycatechol is a highly effective choice for formulating redox mediators and modifying electrode surfaces. It facilitates rapid electron transfer at lower activation energies than standard catechol, improving sensor sensitivity and response times in analytical devices [1].

High-Throughput Screening for COMT Inhibitors

In pharmaceutical assay development, 3-methoxycatechol serves as a high-turnover baseline substrate for Catechol O-Methyltransferase (S-COMT). Its high maximum reaction velocity (Vmax) ensures rapid signal generation, providing a robust dynamic range for evaluating the efficacy of novel COMT inhibitors[2].

Reference Standards for GPCR Activation Assays

For laboratories conducting dynamic mass redistribution (DMR) assays or β-arrestin translocation studies, 3-methoxycatechol functions as a reliable, intermediate-potency agonist for GPR35. It offers a more pronounced dose-response curve than unsubstituted catechol, ensuring reproducible assay calibration[3].

Green Chemistry Synthesis of Benzotropolones

In sustainable manufacturing, 3-methoxycatechol acts as a critical lignin-derived precursor for the biosynthesis of complex natural products like purpurogallin. By utilizing engineered biocatalytic cascades, manufacturers can bypass the harsh chemical conditions required when using traditional pyrogallol feedstocks[4].

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

140.047344113 g/mol

Monoisotopic Mass

140.047344113 g/mol

Heavy Atom Count

10

Melting Point

42.8 °C

UNII

IC13U5393C

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

934-00-9

Wikipedia

3-methoxycatechol

Dates

Last modified: 08-15-2023
Over et al. Natural-product-derived fragments for fragment-based ligand discovery. Nature Chemistry, doi: 10.1038/nchem.1506, published online 2 December 2012 http://www.nature.com/nchem

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